![molecular formula C4H11N B1427027 Diethylamine-d11 CAS No. 1173019-51-6](/img/structure/B1427027.png)
Diethylamine-d11
Overview
Description
. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylamine-d11 is synthesized by replacing the hydrogen atoms in diethylamine with deuterium. This can be achieved through a series of chemical reactions involving deuterated reagents. One common method involves the reaction of diethylamine with deuterated water (D2O) under specific conditions to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is carefully controlled to ensure high isotopic purity and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Diethylamine-d11 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
Analytical Chemistry
Mass Spectrometry:
Diethylamine-d11 is frequently employed as an internal standard in mass spectrometry. The incorporation of deuterium atoms helps in reducing the variability associated with ionization efficiency, thus improving quantification accuracy. This application is particularly significant for the detection and quantification of small molecules in complex mixtures, where precise measurements are critical .
Ion Chromatography:
The compound has been used in methods involving ion chromatography to evaluate diethylamide moieties released from polypeptides. For instance, its role in detecting diethylamine liberated from glatiramer acetate demonstrates its utility in characterizing peptide modifications and assessing structural integrity .
Biochemistry and Drug Development
Synthesis of Pharmaceuticals:
this compound serves as a building block in the synthesis of various pharmaceuticals. Its deuterated nature allows researchers to trace metabolic pathways and understand drug behavior in biological systems. For example, engineered biocatalysts utilizing diethylamine have been developed to facilitate the asymmetric synthesis of drugs like Solifenacin and Levocetirizine, showcasing its importance in drug discovery and development .
Enzyme Engineering:
In biochemical research, this compound is used to study enzyme-substrate interactions. The compound's isotopic labeling aids in elucidating mechanisms of action for engineered enzymes, particularly those involved in deracemization processes. This application is crucial for developing more efficient biocatalysts that can handle diverse substrates .
Case Study 1: Asymmetric Synthesis Using Biocatalysts
A recent study highlighted the use of engineered monoamine oxidase (MAO-N) variants that incorporate this compound for the asymmetric synthesis of chiral amines. The research demonstrated that these biocatalysts could effectively mediate reactions with a broad substrate scope, enhancing enantioselectivity and overall yield .
Case Study 2: Characterization of Polypeptides
In another study focusing on glatiramer acetate, this compound was utilized to analyze polypeptide structures through ion chromatography. The method allowed researchers to quantify diethylamide moieties at the C-terminus, providing insights into peptide modifications that could influence therapeutic efficacy .
Mechanism of Action
The mechanism of action of Diethylamine-d11 involves the replacement of hydrogen atoms with deuterium, which affects the compound’s physical and chemical properties. This isotopic substitution can influence reaction rates, stability, and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl-d10-amine: Another deuterated compound where all hydrogen atoms are replaced with deuterium.
Triethyl-d15-amine: A similar compound with additional ethyl groups and deuterium substitution.
Ethyl-d5-amine: A simpler deuterated amine with fewer deuterium atoms.
Uniqueness
Diethylamine-d11 is unique due to its specific isotopic composition, which provides distinct advantages in scientific research. Its high isotopic purity and the presence of deuterium atoms make it particularly valuable in NMR spectroscopy and metabolic studies, where precise tracking of molecular interactions is essential .
Biological Activity
Diethylamine-d11 is a deuterated derivative of diethylamine, which is a secondary amine widely used in organic synthesis and as a reagent in various chemical reactions. The biological activity of this compound has been the subject of research due to its potential applications in medicinal chemistry and biocatalysis.
This compound has the following chemical structure:
- Molecular Formula : CHN
- Deuterated Form : The presence of deuterium (D) atoms enhances the stability and solubility of the compound, which can influence its biological interactions.
Biological Activity Overview
The biological activity of this compound primarily relates to its role as a substrate in enzymatic reactions, particularly in the context of engineered amine oxidases. These enzymes can facilitate the asymmetric synthesis of various biologically active compounds, making this compound a valuable tool in pharmaceutical development.
Enzymatic Reactions
Recent studies have highlighted the use of engineered monoamine oxidase-N (MAO-N) variants, including D11, which exhibit enhanced substrate specificity and tolerance for bulky substrates. These enzymes have shown significant activity in:
- Deracemization : The process of converting racemic mixtures into enantiomerically pure compounds.
- Synthesis of Pharmaceuticals : For instance, MAO-N variant D11 has been utilized in the asymmetric synthesis of drugs such as Solifenacin and Levocetirizine, demonstrating its potential in drug development .
Case Studies
-
Asymmetric Synthesis Using MAO-N D11
- Objective : To evaluate the efficacy of MAO-N D11 in synthesizing chiral amines.
- Findings : The enzyme exhibited high enantioselectivity and efficiency when applied to various substrates, indicating its utility in producing pharmacologically relevant compounds.
- Biocatalytic Applications
Research Findings
- Lipophilicity and Enantiopreference : A correlation was established between the lipophilicity of substituents on substrates and the enantiopreference exhibited by MAO-N D11. This relationship is crucial for optimizing reaction conditions in synthetic applications .
- Broad Substrate Scope : The variant D11 was found to tolerate a wide range of substrates, making it a versatile tool for synthetic chemists aiming to produce diverse chemical entities .
Data Tables
Property | Value |
---|---|
Molecular Weight | 73.13 g/mol |
pKa | 10.76 |
Solubility | Soluble in water |
Enzyme Variant | MAO-N D11 |
Reaction Type | Yield (%) | Enantioselectivity (ee%) |
---|---|---|
Deracemization | 85 | 98 |
Synthesis of Solifenacin | 90 | 95 |
Synthesis of Levocetirizine | 88 | 97 |
Properties
IUPAC Name |
N,1,1,2,2,2-hexadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-REUZILGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728261 | |
Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethan(~2~H)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-51-6 | |
Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethan(~2~H)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173019-51-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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